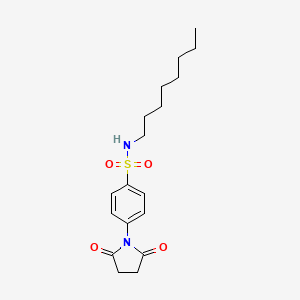![molecular formula C14H16Br3N3O B15012444 N'-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15012444.png)
N'-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a hex-5-en-2-ylidene group and a 2,4,6-tribromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of hex-5-en-2-one with 2,4,6-tribromoaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the condensation process.
Catalyst: Acidic or basic catalysts may be used to promote the reaction.
Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Solvents: Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers.
Mechanism of Action
The mechanism by which N’-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can be compared with other similar compounds, such as:
2,4,6-Tribromophenol: A bromophenol that is commonly used as a fungicide and in the preparation of flame retardants.
(Z)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene: A compound with a similar hex-5-en-2-ylidene group.
The uniqueness of N’-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16Br3N3O |
|---|---|
Molecular Weight |
482.01 g/mol |
IUPAC Name |
N-[(Z)-hex-5-en-2-ylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C14H16Br3N3O/c1-3-4-5-9(2)19-20-13(21)8-18-14-11(16)6-10(15)7-12(14)17/h3,6-7,18H,1,4-5,8H2,2H3,(H,20,21)/b19-9- |
InChI Key |
HYCWAYDEEQDFAF-OCKHKDLRSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/CCC=C |
Canonical SMILES |
CC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[4-(dimethylamino)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15012369.png)
![O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15012385.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B15012402.png)
![3,5-Dibromo-2-hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B15012408.png)
![(2R,3R,10bS)-2-(3-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15012419.png)

![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B15012429.png)

![2-{[6-({(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B15012445.png)
![(Morpholin-4-ylmethyl)[(2-oxoazepan-1-yl)methyl]phosphinic acid](/img/structure/B15012449.png)

![(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile](/img/structure/B15012459.png)
![2,4-dimethoxy-N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}aniline](/img/structure/B15012464.png)
